molecular formula C14H20ClNO B5870346 1-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]pyrrolidine

1-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]pyrrolidine

Cat. No.: B5870346
M. Wt: 253.77 g/mol
InChI Key: IMJVWNOZKMHUJS-UHFFFAOYSA-N
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Description

1-[2-(4-Chloro-2,6-dimethylphenoxy)ethyl]pyrrolidine is an organic compound that features a pyrrolidine ring attached to a phenoxyethyl group The phenoxy group is substituted with chlorine and two methyl groups, making it a chlorinated aromatic ether

Properties

IUPAC Name

1-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO/c1-11-9-13(15)10-12(2)14(11)17-8-7-16-5-3-4-6-16/h9-10H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMJVWNOZKMHUJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCCN2CCCC2)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]pyrrolidine typically involves the reaction of 4-chloro-2,6-dimethylphenol with 2-chloroethylpyrrolidine under basic conditions. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the ethyl chloride, forming the desired product.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(4-Chloro-2,6-dimethylphenoxy)ethyl]pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to remove the chlorine atom or reduce other functional groups.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium azide or thiourea can be employed under basic conditions.

Major Products:

    Oxidation: Products may include hydroxylated or carbonylated derivatives.

    Reduction: Dechlorinated or reduced derivatives.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

1-[2-(4-Chloro-2,6-dimethylphenoxy)ethyl]pyrrolidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used to study the effects of chlorinated aromatic ethers on biological systems.

    Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]pyrrolidine involves its interaction with molecular targets, such as enzymes or receptors. The phenoxyethyl group can interact with hydrophobic pockets, while the pyrrolidine ring can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

  • 1-[2-(4-Chloro-2,6-dimethylphenoxy)ethoxy]ethylpyrrolidine
  • 1-[2-(4-Chloro-2,6-dimethylphenoxy)ethyl]morpholine
  • 1-[2-(4-Chloro-2,6-dimethylphenoxy)ethyl]piperidine

Comparison: 1-[2-(4-Chloro-2,6-dimethylphenoxy)ethyl]pyrrolidine is unique due to its specific substitution pattern and the presence of the pyrrolidine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity, solubility, and interaction with biological targets.

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